molecular formula C15H11F3N4OS B2936202 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 442865-44-3

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2936202
CAS No.: 442865-44-3
M. Wt: 352.34
InChI Key: MDYUDZQKVBPDME-UHFFFAOYSA-N
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Description

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolopyridine ring fused with a sulfanyl group and an acetamide moiety, which contributes to its unique chemical properties.

Scientific Research Applications

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been explored for various scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions could involve exploring the biological activities of this compound, optimizing its synthesis method, and investigating its mechanism of action . Further studies could also focus on modifying the structure of the compound to enhance its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique combination of the triazolopyridine core with a trifluoromethylphenyl group. This structural feature may contribute to its distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-5-1-2-6-11(10)19-13(23)9-24-14-21-20-12-7-3-4-8-22(12)14/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYUDZQKVBPDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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